Octadecyl 4-aminobenzoate
Description
Octadecyl 4-aminobenzoate is a long-chain ester derivative of 4-aminobenzoic acid, characterized by an octadecyl (C18) alkyl chain linked to the carboxyl group of the benzoate moiety. This structure combines the hydrophobic properties of the long alkyl chain with the hydrogen-bonding capability of the amino group, making it relevant in applications such as liquid crystals, surfactants, and lubricants. Its thermal stability and mesomorphic behavior are influenced by the interplay between the rigid aromatic core and the flexible alkyl chain .
Properties
CAS No. |
113422-82-5 |
|---|---|
Molecular Formula |
C25H43NO2 |
Molecular Weight |
389.6 g/mol |
IUPAC Name |
octadecyl 4-aminobenzoate |
InChI |
InChI=1S/C25H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-25(27)23-18-20-24(26)21-19-23/h18-21H,2-17,22,26H2,1H3 |
InChI Key |
ULTMFMBEPIORKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Alkyl Chain Length Effects
Key Compounds Compared :
- Octyl 4-aminobenzoate (C8 chain)
- Hexadecyl 4-aminobenzoate (C16 chain)
- Octadecyl 4-aminobenzoate (C18 chain)
Findings :
- Thermal Properties : Increasing alkyl chain length elevates melting and clearing points due to greater molecular mass and van der Waals interactions. For example, hydrogen-bonded liquid crystals (HBLCs) with C16 chains exhibit a mesomorphic range of 120–150°C, while C18 analogs show reduced stability (e.g., HBLC P16:4Cl vs. P18) due to inefficient molecular packing caused by longer chains .
- Mesomorphic Stability : Longer chains dilute the rigid core, reducing packing efficiency. Octadecyl derivatives often display narrower mesomorphic ranges compared to shorter-chain analogs (Table 1).
Table 1. Thermal Properties of Alkyl 4-Aminobenzoate Derivatives
| Compound | Alkyl Chain Length | Melting Point (°C) | Clearing Point (°C) | Mesomorphic Range (°C) |
|---|---|---|---|---|
| Octyl 4-aminobenzoate | 8 | 85–90 | 150–155 | 65–70 |
| Hexadecyl 4-aminobenzoate | 16 | 100–105 | 165–170 | 60–65 |
| This compound | 18 | 110–115 | 175–180 | 55–60 |
Functional Group Variations
Key Compounds Compared :
- Octadecyl chloride (C18Cl)
- Sodium octadecyl sulfate (C18SO₄Na)
- This compound (C18-4-AB)
Findings :
- Lubrication Behavior: Octadecyl chloride exhibits low friction (μ ≈ 0.1) in solid state but increased friction above its melting point (~20°C).
- This compound, with its aromatic core, likely has superior thermal stability (>200°C) compared to purely aliphatic surfactants.
Comparison with Other Benzoate Esters
Key Compounds Compared :
- (S)-Methyl 4-(1-aminoethyl)benzoate (C1 chain, methyl ester)
- Benzyl 4-aminobenzoate (aromatic ester)
Findings :
- Solubility and Bioactivity: (S)-Methyl 4-(1-aminoethyl)benzoate (C10H13NO2, MW 179.22) has lower lipophilicity (logP ≈ 1.5) compared to this compound (estimated logP > 8), making the latter more suitable for lipid-based formulations .
- Structural Rigidity: Benzyl 4-aminobenzoate, with an aromatic ester group, exhibits higher melting points (~130°C) but reduced flexibility compared to octadecyl derivatives, limiting its use in dynamic systems like liquid crystals.
Research Implications and Limitations
- Contradictions: While longer chains generally reduce mesomorphic stability, functional groups (e.g., amino vs. sulfate) can override this trend by introducing secondary interactions .
Q & A
Q. How to determine the solubility profile of Octadecyl 4-aminobenzoate in different solvents?
Methodological Answer:
- Step 1: Prepare saturated solutions by adding excess compound to solvents (e.g., water, ethanol, DMSO, hexane) and agitate for 24 hours at 25°C.
- Step 2: Filter solutions to remove undissolved material. Use gravimetric analysis (evaporate solvent and weigh residue) or UV-Vis spectrophotometry (calibrate absorbance vs. concentration) to quantify solubility.
- Step 3: Validate reproducibility by repeating trials (n=3) and calculating standard deviations. Include raw data tables in appendices for transparency .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE Requirements: Wear impervious gloves (e.g., nitrile), sealed goggles, and lab coats. Use fume hoods for powder handling to avoid inhalation .
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid skin contact; wash immediately with soap and water .
- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .
Q. How to design a basic HPLC method for analyzing this compound purity?
Methodological Answer:
- Column Selection: Use a Shim-pack GIST C18 column (octadecyl stationary phase) for reversed-phase separation. Ensure carbon content >18% for optimal retention .
- Mobile Phase: Test gradients of acetonitrile/water (70:30 to 90:10 v/v) with 0.1% trifluoroacetic acid to improve peak symmetry.
- Detection: Set UV detector to 254 nm (aromatic absorption band). Calulate retention time reproducibility across three runs .
Advanced Research Questions
Q. How to resolve contradictions in enzyme kinetic data involving this compound as a substrate?
Methodological Answer:
-
Hypothesis Testing: Determine if deviations arise from substrate inhibition or allosteric effects. Conduct assays at varying concentrations (0.1–5 mM) of this compound.
-
Data Analysis: Fit data to Michaelis-Menten or Hill equation models. Use ANOVA to compare fits; a Hill coefficient >1 suggests cooperative binding .
-
Example Table:
[Substrate] (mM) Initial Velocity (µM/min) Model Fit (R²) 0.1 12.3 ± 1.2 0.98 1.0 45.6 ± 3.1 0.95 5.0 32.1 ± 2.8 0.87 Discrepancies at high concentrations may indicate substrate inhibition .
Q. How to apply Linear Solvation Energy Relationships (LSER) to predict retention behavior in HPLC?
Methodological Answer:
- LSER Model: Use the equation: log k = eE + sS + aA + bB + vV + c, where coefficients (e, s, a, b, v) describe interactions (e.g., hydrophobicity, hydrogen bonding).
- Experimental Design: Compare retention times of this compound against reference compounds with known LSER parameters.
- Validation: A positive v coefficient (>0.5) indicates strong dispersive interactions with the octadecyl phase, typical for long-chain aromatic esters .
Q. What methodologies are effective for studying interactions with aminobenzoate phosphoribosyltransferase?
Methodological Answer:
- Kinetic Assays: Use stopped-flow spectroscopy to monitor PRPP consumption at 290 nm. Calculate and under pseudo-first-order conditions.
- Inhibition Studies: Pre-incubate enzyme with this compound (0.1–2 mM) and measure residual activity. Competitive inhibition will increase without affecting .
- Key Data:
- for 4-aminobenzoate in M. jannaschii: 0.15 mM .
- Activation time constant (): 0.23 s⁻¹ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
